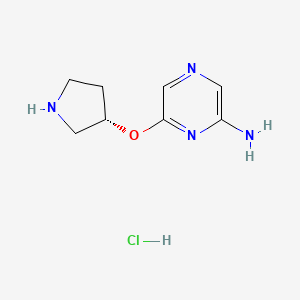
(S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride is a compound that features a pyrrolidine ring and a pyrazine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and pyrazine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride typically involves the construction of the pyrrolidine and pyrazine rings followed by their functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of a pyrazine derivative with a pyrrolidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency . Additionally, continuous flow reactors might be used to ensure consistent production quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions might be facilitated by the presence of a catalyst or under reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield a ketone or an aldehyde, while reduction might produce an alcohol. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
(S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are versatile lead compounds for designing bioactive agents.
Uniqueness
(S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride is unique due to its specific combination of pyrrolidine and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research applications .
Propriétés
Formule moléculaire |
C8H13ClN4O |
|---|---|
Poids moléculaire |
216.67 g/mol |
Nom IUPAC |
6-[(3S)-pyrrolidin-3-yl]oxypyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N4O.ClH/c9-7-4-11-5-8(12-7)13-6-1-2-10-3-6;/h4-6,10H,1-3H2,(H2,9,12);1H/t6-;/m0./s1 |
Clé InChI |
VFNDARWIDMUZRS-RGMNGODLSA-N |
SMILES isomérique |
C1CNC[C@H]1OC2=NC(=CN=C2)N.Cl |
SMILES canonique |
C1CNCC1OC2=NC(=CN=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


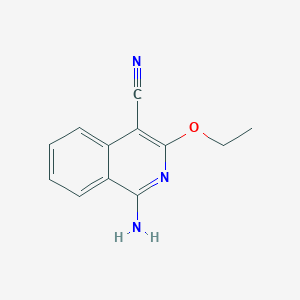
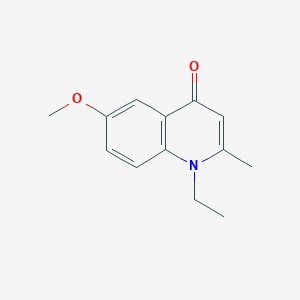
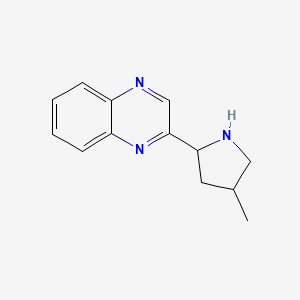


![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)
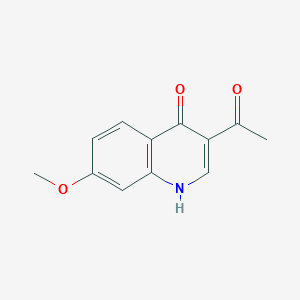
![1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11888837.png)
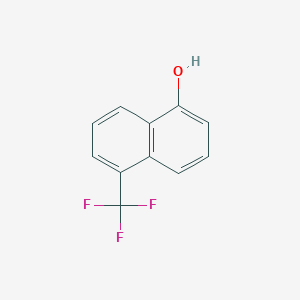
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11888852.png)
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)
